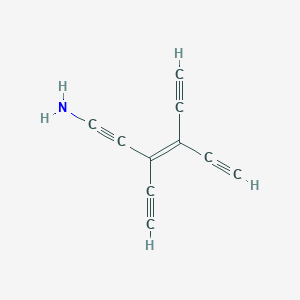
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine is a unique organic compound characterized by its highly conjugated structure, which includes multiple triple bonds and a double bond. This compound is part of a broader class of acetylenic compounds known for their interesting electronic and optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine typically involves the coupling of appropriate alkyne precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which combines terminal alkynes with halogenated compounds in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to a variety of hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
3,4-Diethynylhex-3-ene-1,5-diyn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex acetylenic compounds and polymers.
Biology: Its derivatives are studied for potential use in bioorthogonal chemistry, where they can selectively react with biological molecules without interfering with natural biochemical processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine exerts its effects is largely dependent on its interaction with other molecules. Its highly conjugated structure allows it to participate in electron transfer processes, making it useful in applications that require precise control of electronic properties. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are sensitive to changes in electronic configuration .
Comparison with Similar Compounds
Similar Compounds
Tetraethynylethene (TEE): Another highly conjugated acetylenic compound with similar electronic properties.
1,2-Diethynylethene (DEE): Shares structural similarities and is used in similar applications.
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A model compound for studying enediyne reactivity.
Uniqueness
What sets 3,4-Diethynylhex-3-ene-1,5-diyn-1-amine apart is its specific arrangement of triple and double bonds, which provides unique electronic and optical properties. This makes it particularly valuable for applications in advanced materials and molecular electronics .
Properties
CAS No. |
823813-94-1 |
|---|---|
Molecular Formula |
C10H5N |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3,4-diethynylhex-3-en-1,5-diyn-1-amine |
InChI |
InChI=1S/C10H5N/c1-4-9(5-2)10(6-3)7-8-11/h1-3H,11H2 |
InChI Key |
HROUFJRMULHAFE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#C)C#CN)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
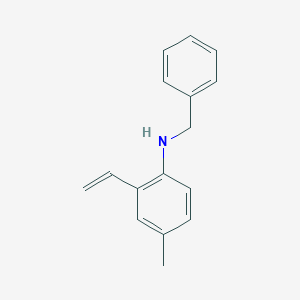
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)
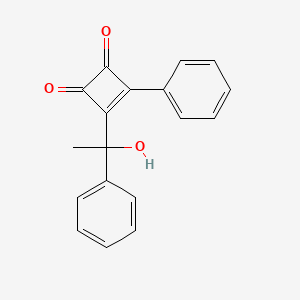
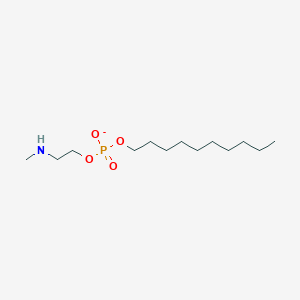
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
![Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane](/img/structure/B14232136.png)
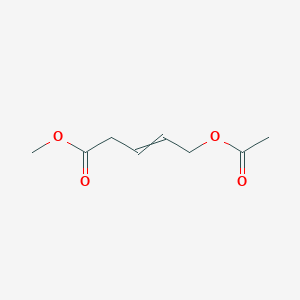
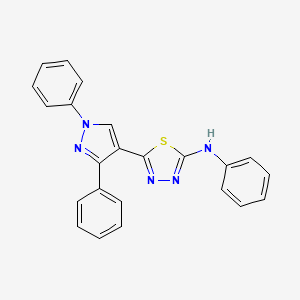
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
